

p-(Dimethylamino)benzaldehyde oxime synthesis protocol

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Compound of interest
 □ p-(Dimethylamino)benzaldehyde oxime

• The Compound Cat. No.: B1609340

• The Compound CAS No.: 2929-84-2

An In-depth Technical Guide to the Synthesis of **p**-

(Dimethylamino)benzaldehyde Oxime

This guide provides a comprehensive overview of the synthesis of **p-** (**Dimethylamino**) benzaldehyde oxime, a compound of interest for researchers in organic synthesis and drug development. The synthesis is typically achieved in a two-step process: the formation of the precursor, p-(Dimethylamino) benzaldehyde (DMAB), followed by its conversion to the corresponding oxime. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Overall Synthesis Pathway

The synthesis begins with the formylation of N,N-dimethylaniline to produce p-(Dimethylamino)benzaldehyde. This aldehyde then undergoes a condensation reaction with hydroxylamine to yield the final product, **p-**

(Dimethylamino)benzaldehyde oxime.

Caption: Overall two-step synthesis pathway for **p-** (**Dimethylamino**)benzaldehyde oxime.

Experimental Protocols Part A: Synthesis of p (Dimethylamino)benzaldehyde (Precursor)



Two common methods for the synthesis of the aldehyde precursor are the Vilsmeier-Haack reaction and a condensation reaction involving p-nitrosodimethylaniline. The latter, detailed in Organic Syntheses, is a well-established and reliable method.[1]

Method 1: Vilsmeier-Haack Reaction

- Materials: N,N-dimethylaniline, phosphorus oxychloride (POCl₃), dimethylformamide (DMF), ice, saturated aqueous sodium acetate.
- Procedure:
 - In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 440 g (6 moles) of dimethylformamide and cool in an ice bath.[2]
 - Add 253 g (1.65 moles) of phosphorus oxychloride dropwise with stirring.[2]
 - After the initial exothermic reaction subsides, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise.
 - Heat the reaction mixture on a steam bath with stirring for 2 hours.
 - Cool the mixture and pour it over 1.5 kg of crushed ice.[2]
 - Neutralize the solution to a pH of 6-8 by adding approximately 1.5 L of saturated aqueous sodium acetate solution with vigorous stirring.[2]
 - Allow the mixture to stand overnight in a refrigerator.
 - Filter the crystalline precipitate by suction and wash it several times with water.[2]
- Purification: The product can be further purified by recrystallization or by dissolving in dilute hydrochloric acid and reprecipitating with a dilute sodium hydroxide solution.[1][3]



Part B: Synthesis of p-(Dimethylamino)benzaldehyde Oxime

The oximation is a condensation reaction between the aldehyde precursor and hydroxylamine hydrochloride in the presence of a base. Modern methods often employ microwave irradiation to accelerate the reaction.

Method 2: Microwave-Assisted Oximation

 Materials: p-(Dimethylamino)benzaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), anhydrous sodium carbonate (Na₂CO₃), ethanol, ethyl acetate, water.

Procedure:

- Dissolve p-(Dimethylamino)benzaldehyde, 1.2-1.3 equivalents of hydroxylamine hydrochloride, and 1.3-1.4 equivalents of anhydrous sodium carbonate in ethanol (e.g., 3 mL for 0.10 g of aldehyde).[4]
- Place the mixture in a microwave reactor and heat to 90°C with a power of 300W for approximately 5 minutes.[4]
- Monitor the reaction completion using thin-layer chromatography (TLC) or gas chromatography (GC).[4]
- After completion, remove the solvent under reduced pressure.[4]

• Purification:

- The residue is taken up in a mixture of ethyl acetate and water for extraction.
 [4]
- Separate the organic phase, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the p-(Dimethylamino)benzaldehyde oxime product.[4]

Data Presentation



Quantitative Data for Synthesis Protocols

| Parameter | Precursor Synthesis (Vilsmeier-Haack) | Oxime Synthesis (Microwave) |
|--------------------|---------------------------------------|---------------------------------------|
| Starting Material | N,N-dimethylaniline | p- (Dimethylamino)benzaldeh yde |
| Key Reagents | POCl₃, DMF | NH2OH·HCl, Na2CO3 |
| Solvent | DMF | Ethanol |
| Reaction Time | 2 hours (heating) | 5 minutes |
| Temperature | Steam bath | 90°C |
| Yield | 80-84%[2] | ~91% (conversion rate)[4] |
| Melting Point (°C) | 73-74 (for DMAB)[2] | Not specified in this protocol |

Characterization Data for p-

(Dimethylamino)benzaldehyde Oxime

| Property | Value | Source |
|---------------------|---|------------|
| Molecular Formula | C ₉ H ₁₂ N ₂ O | PubChem[5] |
| Molecular Weight | 164.20 g/mol | PubChem[5] |
| Melting Point | Not consistently reported | - |
| ¹H NMR | Spectra available | PubChem[5] |
| ¹³ C NMR | Spectra available | PubChem[5] |
| FT-IR (KBr Wafer) | Spectra available | PubChem[5] |



Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the synthesis and purification of **p-(Dimethylamino)benzaldehyde oxime**.

Caption: Detailed experimental workflow for the synthesis of **p-** (**Dimethylamino**)benzaldehyde oxime.

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
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